Cys(Npys)-(Arg)9

Catalog No.
S15747143
CAS No.
M.F
C62H118N40O12S2
M. Wt
1680.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cys(Npys)-(Arg)9

Product Name

Cys(Npys)-(Arg)9

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide

Molecular Formula

C62H118N40O12S2

Molecular Weight

1680.0 g/mol

InChI

InChI=1S/C62H118N40O12S2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

IJZUWTDQAPPMMA-CJSHHNLHSA-N

Canonical SMILES

C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-]

Cys(Npys)-(Arg)9 is a synthetic peptide composed of nine D-arginine residues and a modified cysteine residue, specifically featuring the 3-nitro-2-pyridinesulfenyl (Npys) group. This modification enhances the reactivity of the cysteine thiol group, allowing for selective interactions with other thiol-containing peptides. The peptide is recognized for its ability to penetrate cell membranes, making it a valuable tool in cellular and molecular biology research.

  • Oxidation: The thiol group of the cysteine can be oxidized to form disulfide bonds, which are crucial for stabilizing peptide structures and facilitating interactions with other biomolecules.
  • Reduction: The Npys group can be reduced under specific conditions, releasing the thiol group of cysteine for subsequent reactions.
  • Bioconjugation: The activated cysteine can selectively react with free thiol groups on other peptides or proteins, forming unsymmetrical disulfide bonds. This property is exploited in various bioconjugation applications, such as delivering proteins into cells .

Cys(Npys)-(Arg)9 exhibits notable biological activities, primarily due to its cell-penetrating capabilities. It has been shown to facilitate the delivery of various biomolecules, including transcription activator-like effector nucleases (TALENs), into mammalian cells. This property makes it useful in gene editing and therapeutic applications . Additionally, studies indicate that it may possess cytotoxic effects on certain cell types at higher concentrations, suggesting potential applications in cancer therapy .

The synthesis of Cys(Npys)-(Arg)9 typically involves solid-phase peptide synthesis techniques. Key steps include:

  • Peptide Assembly: The peptide is synthesized stepwise on a solid support using standard coupling reagents.
  • Modification: The cysteine residue is modified with the Npys group during synthesis to ensure that it retains its reactive properties.
  • Cleavage and Purification: After synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and yield .

Cys(Npys)-(Arg)9 has several applications in research and biotechnology:

  • Cell Penetrating Peptides: Its ability to penetrate cell membranes enables it to be used as a carrier for delivering therapeutic agents into cells.
  • Bioconjugation: It serves as a platform for conjugating various biomolecules, enhancing their stability and delivery efficiency .
  • Gene Editing: The peptide's role in delivering TALENs positions it as a valuable tool in genome engineering research .

Studies have demonstrated that Cys(Npys)-(Arg)9 effectively interacts with other thiol-containing peptides, facilitating the formation of disulfide bonds. This property is crucial for developing conjugates that require stable linkages between different biomolecules. Researchers have explored its use in creating targeted delivery systems for nucleic acids and proteins, enhancing their therapeutic potential .

Cys(Npys)-(Arg)9 shares similarities with several other peptides but stands out due to its unique modifications and properties. Here are some comparable compounds:

Compound NameCompositionUnique Features
Cys-(Arg)9Cysteine + 9 Arginine residuesLacks Npys modification
Cys-(D-Arg)9Cysteine + 9 D-arginine residuesStandard cysteine without Npys modification
Cys-(Lys)9Cysteine + 9 Lysine residuesDifferent amino acid composition
Cys(Npys)-(Lys)9Cysteine (Npys) + 9 Lysine residuesSimilar modification but different residues

Cys(Npys)-(Arg)9's incorporation of the Npys group allows for selective reactivity that is not present in many similar compounds, enhancing its utility in bioconjugation and cellular delivery applications. Its ability to form stable disulfide bonds further distinguishes it from other peptides lacking this modification.

XLogP3

-10.1

Hydrogen Bond Acceptor Count

25

Hydrogen Bond Donor Count

38

Exact Mass

1678.9294317 g/mol

Monoisotopic Mass

1678.9294317 g/mol

Heavy Atom Count

116

Dates

Modify: 2024-08-15

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